riboflavin

Description

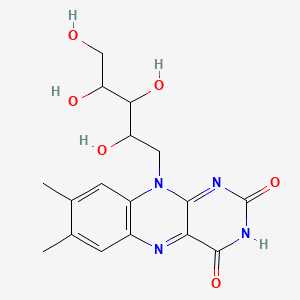

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNGANRZJHBGPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859128 | |

| Record name | 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301335-02-4, 83-88-5, 13123-37-0 | |

| Record name | 1-Deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)pentitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301335-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | riboflavin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lyxoflavine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Riboflavin Biosynthesis Pathways

De Novo

The de novo biosynthesis of riboflavin (B1680620) typically initiates from two primary metabolic precursors: guanosine (B1672433) triphosphate (GTP), a product of the purine (B94841) biosynthesis pathway, and ribulose 5-phosphate (Ru5P), an intermediate from the pentose (B10789219) phosphate (B84403) pathway. nih.govasm.orgcuvillier.deplos.orgresearchgate.net These precursors undergo a series of enzymatic transformations through distinct branches that eventually converge to form the immediate this compound precursor, 6,7-dimethyl-8-ribityllumazine (B135004) (DRL). nih.govplos.org The final step involves the dismutation of two molecules of DRL catalyzed by this compound synthase, yielding one molecule of this compound and one molecule of 5-amino-6-(D-ribitylamino)uracil, which can be recycled in the pathway. nih.govplos.org

While the core pathway is largely conserved across different organisms capable of this compound synthesis, variations exist in the specific enzymes involved, the order of certain reaction steps, and the organization of the encoding genes. asm.org

Microbial Biosynthesis Pathways

Microorganisms represent a significant source of this compound, with several species, including Bacillus subtilis, Ashbya gossypii, Candida famata, and Escherichia coli, being extensively studied for their this compound biosynthesis capabilities. asm.orgresearchgate.net

In bacteria like Bacillus subtilis, the this compound biosynthetic pathway starts with GTP and Ru5P. GTP is converted to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate (DARPP) by GTP cyclohydrolase II. nih.gov Ru5P is converted to 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) by 3,4-dihydroxy-2-butanone 4-phosphate synthase. nih.gov DARPP is then transformed through deamination, side chain reduction, and dephosphorylation to 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP). The condensation of ArP and DHBP yields DRL, catalyzed by lumazine (B192210) synthase. nih.gov Finally, this compound synthase converts DRL to this compound. nih.gov In B. subtilis, some of these enzymatic activities are carried out by bifunctional enzymes.

Escherichia coli also synthesizes this compound from GTP and Ru5P through a similar series of intermediates. While the enzymatic steps are comparable to B. subtilis, the genetic organization differs, with rib genes often scattered across the genome rather than organized in a single operon.

Ashbya gossypii and Candida famata are notable fungal overproducers of this compound. asm.orgresearchgate.net Their pathways also utilize GTP and Ru5P. In A. gossypii, the initial conversion of GTP is catalyzed by the enzyme encoded by RIB1. The subsequent steps involve enzymes encoded by genes such as RIB7 (DARPP reductase) and RIB2 (DArPP deaminase), although the order of reduction and deamination differs compared to bacteria. Lumazine synthase is encoded by RIB4, and this compound synthase by RIB5.

Fungal Biosynthesis Pathways

Fungi, including Saccharomyces cerevisiae and Ashbya gossypii, are capable of de novo this compound synthesis. asm.org As mentioned above, A. gossypii is a prominent industrial producer. asm.orgresearchgate.net

In Saccharomyces cerevisiae, the this compound biosynthesis pathway begins with the conversion of GTP to 2,5-diamino-6-(ribosylamino)-4-(3H)-pyrimidinone 5-phosphate (DRAP) by GTP cyclohydrolase II (Rib1p). DRAP is then converted to 5-amino-6-ribitylamino-2,4-(1H,3H)-pyrimidinedione 5-phosphate through a two-step process involving reduction of the ribosyl side chain by Rib7p and deamination by Rib2p. This order of reduction followed by deamination is in contrast to the bacterial pathway. The product is then dephosphorylated and condensed with 4-dihydroxy-2-butanone-4-phosphate (derived from Ru5P) by lumazine synthase (Rib4p) to form DRL. This compound synthase (Rib5p) catalyzes the final step, converting two molecules of DRL into this compound and 5-amino-6-(D-ribitylamino)uracil.

Plant this compound Biosynthesis

Plants, like microorganisms, synthesize this compound de novo and are an important source of this vitamin for animals. plos.orgresearchgate.net The this compound biosynthesis pathway in plants is considered largely similar to that in bacteria and yeast, starting from GTP and Ru5P. plos.org

Research suggests that the enzymes involved in plant this compound biosynthesis are primarily localized in plastids. plos.org Some of the initial enzymatic steps are catalyzed by bifunctional enzymes. For instance, in Arabidopsis thaliana and maize (Zea mays), a bifunctional enzyme (sometimes referred to as RIBA) possesses both GTP cyclohydrolase II and 3,4-dihydroxy-2-butanone-4-phosphate synthase activities, catalyzing the first committed steps from GTP and Ru5P, respectively. plos.org This contrasts with some bacteria where these activities might be on separate enzymes or a different bifunctional protein.

Invertebrate this compound Biosynthesis

Unlike plants, fungi, and most microorganisms, animals, including invertebrates, generally lack the endogenous metabolic pathway for de novo this compound biosynthesis and must acquire it from external sources. cuvillier.deresearchgate.net

However, some invertebrates host endosymbiotic bacteria, such as Wolbachia, which possess a complete this compound biosynthesis pathway. nih.govasm.org These bacterial endosymbionts can synthesize this compound from GTP and Ru5P, similar to other bacteria. nih.gov Studies on Wolbachia in insects and nematodes have shown that the presence of this bacterial pathway can contribute to the host's fitness, particularly when dietary this compound is limited. nih.govasm.org This indicates that while the invertebrate host itself does not synthesize this compound, it can benefit from the biosynthetic capabilities of its microbial symbionts.

Genes and Enzymes Involved in this compound Biosynthesis

The de novo this compound biosynthesis pathway involves a series of enzymatic reactions, each catalyzed by specific proteins encoded by rib genes. nih.govcuvillier.de While the specific gene nomenclature can vary between organisms, the enzymatic functions are largely conserved.

The pathway typically involves enzymes such as GTP cyclohydrolase II, pyrimidine (B1678525) deaminase/reductase, phosphatase, 3,4-dihydroxy-2-butanone 4-phosphate synthase, lumazine synthase, and this compound synthase. nih.gov

Table 1: Key Enzymes and Reactions in this compound Biosynthesis

| Enzyme | Catalyzed Reaction |

| GTP Cyclohydrolase II | Conversion of GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate (or DRAP) and formate (B1220265). |

| Pyrimidine Deaminase/Reductase | Transformation of DARPP (or DRAP) through deamination and reduction steps. |

| Phosphatase | Dephosphorylation of phosphorylated intermediates (e.g., 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate). |

| 3,4-Dihydroxy-2-butanone 4-phosphate Synthase | Conversion of Ribulose 5-phosphate to 3,4-dihydroxy-2-butanone 4-phosphate. |

| Lumazine Synthase | Condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and DHBP to form 6,7-dimethyl-8-ribityllumazine. |

| This compound Synthase | Dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to form this compound and 5-amino-6-(D-ribitylamino)uracil. |

Characterization of Biosynthetic Genes

In many bacteria, the genes encoding the this compound biosynthetic enzymes are organized into a single transcriptional unit known as the rib operon. The gene order and specific gene names within the rib operon can vary between bacterial species.

For example, in Bacillus subtilis, the rib operon contains genes such as ribG, ribB, ribA, ribH, and ribT. The ribA gene in B. subtilis encodes a bifunctional enzyme with both GTP cyclohydrolase II and 3,4-dihydroxy-2-butanone 4-phosphate synthase activities. ribG encodes a bifunctional deaminase/reductase. ribH encodes the beta subunit of lumazine synthase, and ribB encodes the alpha subunit of this compound synthase. The function of ribT is less clear but may affect this compound yield.

In contrast to B. subtilis, the rib genes in Escherichia coli are typically scattered across the genome. Specific genes include ribA (GTP cyclohydrolase II), ribB (3,4-dihydroxy-2-butanone-4-phosphate synthase), ribD (bifunctional deaminase/reductase), ribE (lumazine synthase), and ribC (this compound synthase). The gene nomenclature can sometimes differ from the traditional rib operon naming in B. subtilis.

In fungi like Ashbya gossypii, the this compound biosynthetic genes are not clustered in an operon structure as seen in bacteria. Genes involved include RIB1, RIB2, RIB3, RIB4, RIB5, and RIB7. RIB1 encodes GTP cyclohydrolase II, RIB2 encodes a deaminase, RIB7 encodes a reductase, RIB4 encodes lumazine synthase, and RIB5 encodes this compound synthase.

Research findings highlight the importance of these genes for this compound production. For instance, overexpression of ribAB in B. subtilis has been shown to increase this compound production, suggesting this bifunctional enzyme can be a rate-limiting step. In Aeromonas salmonicida, a bacterium, the main this compound biosynthetic operon includes ribD, ribE1, ribBA, and ribH genes, with potential duplicated genes like ribA, ribB, and ribE found elsewhere on the chromosome. Deletion studies in A. salmonicida have confirmed the requirement of ribA, ribB, and ribE1 for this compound biosynthesis.

The expression of rib operons is often tightly regulated, frequently by riboswitches that respond to intracellular concentrations of flavin mononucleotide (FMN), a downstream product of this compound. This regulatory mechanism helps control the rate of this compound synthesis based on cellular needs.

Table 2: Examples of this compound Biosynthesis Genes in Different Organisms

| Organism | Gene/Operon Name(s) | Corresponding Enzyme Activity |

| Bacillus subtilis | ribGBAHT operon (ribG, ribB, ribA, ribH, ribT) | Bifunctional deaminase/reductase, this compound synthase (alpha), Bifunctional GTP cyclohydrolase II/DHBP synthase, Lumazine synthase (beta), Putative N-acetyltransferase |

| Escherichia coli | ribA, ribB, ribC, ribD, ribE | GTP cyclohydrolase II, DHBP synthase, this compound synthase, Bifunctional deaminase/reductase, Lumazine synthase |

| Ashbya gossypii | RIB1, RIB2, RIB3, RIB4, RIB5, RIB7 | GTP cyclohydrolase II, Deaminase, DHBP synthase, Lumazine synthase, this compound synthase, Reductase |

| Saccharomyces cerevisiae | RIB1p, RIB2p, RIB4p, RIB5p, RIB7p | GTP cyclohydrolase II, Deaminase, Lumazine synthase, this compound synthase, Reductase |

| Plants (e.g., Arabidopsis thaliana, Zea mays) | RIBA (bifunctional) | GTP cyclohydrolase II, DHBP synthase |

| Wolbachia (in invertebrates) | ribA, ribB, ribC, ribD, ribE, ribF | GTP cyclohydrolase II, DHBP synthase, this compound synthase, Deaminase/reductase, Lumazine synthase, this compound kinase/FAD synthase |

Structural and Functional Analysis of this compound Biosynthesis Enzymes

The this compound biosynthetic pathway involves several key enzymes, each catalyzing a specific step in the conversion of GTP and Ru5P to this compound.

GTP Cyclohydrolase II (GCH II) : This enzyme catalyzes the first committed step in the GTP branch of the pathway. It converts GTP into 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5′-phosphate (DARPP), releasing formate and pyrophosphate. frontiersin.orgfrontiersin.orgresearchgate.net GCH II is found in prokaryotes and some eukaryotes and requires magnesium and zinc ions for its activity. researchgate.netqmul.ac.uk In some bacteria, such as Bacillus subtilis, a bifunctional enzyme encoded by ribAB exhibits both GTP cyclohydrolase II and 3,4-dihydroxy-2-butanone 4-phosphate synthase activities. frontiersin.orgengineering.org.cn

3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS) : This enzyme catalyzes the conversion of Ru5P into 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) and formate, representing the first step in the Ru5P branch of the pathway. frontiersin.orgnih.govwikipedia.org DHBPS can exist as a single enzyme or as a bifunctional enzyme fused with GTP cyclohydrolase II. frontiersin.org It is a magnesium-dependent enzyme. acs.org

Lumazine Synthase (LS) : LS catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (derived from the GTP branch) with DHBP (from the Ru5P branch) to form 6,7-dimethyl-8-ribityllumazine (DRL). frontiersin.orgacs.orgnih.gov This reaction involves the formation of a Schiff base intermediate. acs.orgdrugbank.com Lumazine synthase can assemble into different quaternary structures depending on the species, including pentamers and icosahedral capsids. wikipedia.orgoup.com In some bacteria, the icosahedral form of lumazine synthase encloses this compound synthase. portlandpress.com

This compound Synthase (RS) : RS catalyzes the final step of this compound biosynthesis, an unusual dismutation reaction where two molecules of DRL are converted into one molecule of this compound and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. frontiersin.orgebi.ac.ukkjom.orgwikipedia.org The pyrimidine product is then recycled back into the pathway as a substrate for lumazine synthase. frontiersin.orgportlandpress.comsci-hub.se This reaction involves the transfer of a four-carbon unit between the two DRL molecules and proceeds through a pentacyclic intermediate. ebi.ac.ukkjom.orgwikipedia.orgnih.gov this compound synthase from different species can exist as homotrimers or homopentamers, and their sequences are unrelated to each other. wikipedia.org

Molecular Mechanisms of Biosynthetic Enzyme Catalysis

The catalytic mechanisms of the this compound biosynthetic enzymes are subjects of detailed study.

GTP Cyclohydrolase II : This enzyme catalyzes the hydrolytic cleavage of the C-N bond at positions 8 and 9 of GTP, followed by a subsequent hydrolytic attack that liberates formate and the cleavage of the α-β phosphodiester bond to form diphosphate. qmul.ac.uk The reaction requires magnesium and zinc ions. researchgate.netqmul.ac.uk A proposed mechanism involves a nucleophilic attack on the α-phosphorus of GTP. researchgate.net

3,4-dihydroxy-2-butanone 4-phosphate synthase : The conversion of Ru5P to DHBP by DHBPS involves several steps, including enolization, protonation, dehydration, skeletal rearrangement, and the release of formate. nih.govacs.org Studies suggest a mechanism involving dehydration of C1, followed by a 1,2 migration and elimination of formate. acs.orgnih.gov The enzyme requires a divalent cation, preferably Mg2+. acs.orggenome.jpresearchgate.net

Lumazine Synthase : The mechanism involves the condensation of the two substrates, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and DHBP. acs.org A key step is the formation of a Schiff base intermediate between the amino group of the pyrimidine and the carbonyl group of DHBP, followed by phosphate elimination and ring closure to form DRL. acs.orgdrugbank.commdpi.com

This compound Synthase : This enzyme catalyzes a complex dismutation. ebi.ac.ukwikipedia.org The reaction involves the transfer of a four-carbon unit. ebi.ac.ukkjom.org While the uncatalyzed reaction can occur at high temperatures, the enzyme significantly enhances the rate and specificity. wikipedia.orgnih.gov The mechanism is thought to involve a pentacyclic intermediate formed from two DRL molecules. kjom.orgwikipedia.orgnih.gov Proposed mechanisms include hydride transfer and cycloaddition reactions. nih.gov

Regulation of this compound Biosynthesis

The regulation of this compound biosynthesis is crucial for maintaining appropriate cellular levels of flavin coenzymes. Regulation occurs at multiple levels, including transcriptional, post-transcriptional, and allosteric control, and is influenced by environmental signals. frontiersin.orgengineering.org.cnasm.orgpnas.orgnih.gov

Transcriptional Regulation (e.g., Riboswitches like RFN element)

Transcriptional regulation is a primary mechanism controlling this compound biosynthesis, particularly in bacteria. A key player in this regulation is the RFN element, a highly conserved RNA motif often found in the 5′-untranslated regions of mRNAs encoding this compound biosynthetic enzymes. frontiersin.orgasm.orgnih.govribocentre.org The RFN element functions as an FMN-sensing riboswitch. frontiersin.orgpnas.orgnih.govribocentre.orgnih.govoup.com When intracellular FMN levels are high, FMN binds to the RFN element, inducing a conformational change in the mRNA structure. asm.orgpnas.orgnih.govribocentre.org This structural change can lead to premature transcription termination or hinder ribosome binding, thereby inhibiting the expression of the downstream genes involved in this compound synthesis and transport. asm.orgpnas.orgnih.govnih.gov In Bacillus subtilis, the rib operon, containing genes for this compound biosynthesis, is regulated by the RFN element. frontiersin.orgnih.gov

Post-Transcriptional Regulation

While transcriptional regulation by riboswitches is prominent, post-transcriptional mechanisms also contribute to controlling this compound biosynthesis. These mechanisms can involve alterations in mRNA stability or translational efficiency, although they are less extensively characterized compared to transcriptional control. frontiersin.orgengineering.org.cn

Allosteric Regulation of Biosynthetic Enzymes

Allosteric regulation involves the binding of a molecule to an enzyme at a site other than the active site, affecting the enzyme's activity. In yeasts, the activity of GTP cyclohydrolase II, the first enzyme in the pathway, is subject to allosteric inhibition by FAD and other adenylic nucleotides. nih.govasm.org This feedback mechanism helps to modulate the initial step of the pathway based on the levels of downstream flavin coenzymes. nih.gov

Environmental and Cellular Signals Modulating Biosynthesis (e.g., iron, oxygen)

Environmental and cellular factors can significantly influence this compound biosynthesis. In flavinogenic yeasts, transcriptional repression of this compound synthesis can be exerted by iron ions. nih.govasm.org The precise mechanism involving iron and a putative transcription factor (SEF1) is still being investigated. nih.govasm.org Oxygen levels can also play a role in modulating this compound production in some organisms, although the specific mechanisms can vary. engineering.org.cnnih.govchinbullbotany.comontosight.ai Additionally, in Bacillus subtilis, the protein RibR can override the FMN-induced repression by riboswitches under conditions of increased flavin demand, such as when the organism encounters sulfur compounds. pnas.org This highlights a complex interplay between different metabolic pathways and this compound biosynthesis. pnas.org

Riboflavin Metabolism and Catabolism

Metabolic Conversion to Coenzymes: Flavin Mononucleotide (FMN) and Flavin Adenine (B156593) Dinucleotide (FAD)

Riboflavin (B1680620) is converted into its coenzyme forms, FMN and FAD, through a two-step enzymatic process that primarily occurs within the cellular cytoplasm of various tissues, including the small intestine, liver, heart, and kidney. kcl.ac.uknutritionalassessment.org Approximately 95% of this compound in foods is present as FAD and FMN. kcl.ac.uk

This compound Kinase (EC 2.7.1.26) Activity and Regulation

The first step in this compound coenzyme synthesis is the phosphorylation of this compound to form flavin mononucleotide (FMN). This reaction is catalyzed by the enzyme this compound kinase (RFK), also known as ATP:this compound 5'-phosphotransferase (EC 2.7.1.26). nutritionalassessment.orgontosight.aitaylorandfrancis.comcsic.es this compound kinase utilizes ATP as a phosphate (B84403) donor, resulting in the formation of FMN and ADP. ontosight.ai This enzyme is widely distributed in human tissues. ontosight.ai In eukaryotes, this compound kinase is a monofunctional enzyme. genome.jp Its activity is subject to allosteric regulation by its products, FMN and FAD. ontosight.ai

FAD Synthetase (EC 2.7.7.2) Activity and Regulation

The second step involves the conversion of FMN to flavin adenine dinucleotide (FAD). This reaction is catalyzed by the enzyme FAD synthetase (FADS), also known as FMN adenylyltransferase (EC 2.7.7.2). nutritionalassessment.orgcsic.esresearchgate.netmdpi.com FAD synthetase combines FMN with a molecule of ATP to form FAD, releasing pyrophosphate. csic.esqmul.ac.uk In eukaryotes, FAD synthetase is typically a distinct enzyme from this compound kinase. csic.esmdpi.com Human FADS is organized into two domains, with the C-terminal domain similar to yeast Fad1p and possessing catalytic properties. researchgate.net Alternative splicing of the human FLAD1 gene can generate different isoforms of FAD synthetase. researchgate.net The product, FAD, can remain tightly bound to the enzyme's active site, suggesting a potential feedback regulation mechanism. researchgate.net

Intracellular Flavin Homeostasis

Intracellular flavin homeostasis refers to the mechanisms that maintain appropriate levels of this compound, FMN, and FAD within cells. This balance is crucial for ensuring adequate availability of the flavin coenzymes for the numerous flavoproteins involved in cellular metabolism. The conversion of this compound to its coenzyme forms and their subsequent incorporation into flavoproteins are tightly regulated processes. The activity of key enzymes like this compound kinase and FAD synthetase, as well as the transport of this compound into cells, play significant roles in maintaining this homeostasis.

This compound Degradation and Catabolic Pathways

This compound can undergo degradation through various mechanisms, including microbial catabolism and photo- and chemical degradation. wikipedia.orgmpg.dectdbase.orgguidetomalariapharmacology.orgfishersci.ca

Microbial this compound Catabolism Mechanisms

Certain microorganisms possess the ability to degrade this compound and its derivatives. Studies have identified bacteria, such as Microbacterium maritypicum and Nocardioides nitrophenolicus, that can utilize this compound and its degradation products as carbon sources. researchgate.net These bacteria employ specific enzymatic systems, including flavin-dependent monooxygenases and hydrolases, to break down the this compound structure, often leading to the formation of products like lumichrome (B1664701) and D-ribose. researchgate.net The biological role of these microbial degradation products is an area of ongoing research, with some suggesting a potential role for lumichrome as an inhibitor of quorum sensing systems in bacteria. researchgate.net

Photo- and Chemical Degradation Mechanisms of this compound (e.g., formation of lumichrome, lumiflavin)

This compound is known to be highly photosensitive and can degrade when exposed to light, particularly UV and visible light. rsc.org Photodegradation of this compound can occur through various mechanisms, including photoreduction, photoaddition, photodealkylation, and photooxidation, leading to the formation of several photoproducts. rsc.orgmdpi.com The major photoproducts of this compound degradation are lumichrome and lumiflavin (B1675435). rsc.orgmdpi.comnih.govresearchgate.netacs.orgohiolink.eduresearchgate.net

The formation of lumichrome and lumiflavin is significantly influenced by pH. Under neutral or acidic conditions, lumichrome is typically the major photodegradation product. nih.govresearchgate.netacs.orgohiolink.edu In basic pH, lumiflavin is also formed. nih.govresearchgate.netacs.orgohiolink.edu The photodegradation of this compound often proceeds via a type I photosensitized reaction mechanism, and singlet oxygen can also be involved in the degradation of lumiflavin and lumichrome. nih.govresearchgate.netacs.org

Chemical degradation of this compound can also occur, particularly in alkaline media, primarily through the hydrolytic cleavage of the isoalloxazine ring. This can lead to the formation of compounds such as 1,2-dihydro-6,7-dimethyl-2-keto-1-D-ribityl-quinoxaline (flavo-violet) and a β-keto acid. nih.gov Thermal degradation of this compound is also possible, although it is considered relatively heat-stable in aqueous solutions. nih.gov

Here is a table summarizing the concentrations of lumichrome and lumiflavin formed from 100 μM this compound under different pH conditions and light exposure times, based on detailed research findings: nih.govresearchgate.netacs.org

| Photoproduct | pH | Light Exposure Time (h) | Concentration (μM) |

| Lumiflavin | 8.5 | 2 | 30.9 |

| Lumichrome | 4.5 | 8 | 79.9 |

| Lumichrome | 6.5 | 6 | 58.7 |

| Lumichrome | 8.5 | 2 | 73.1 |

The reaction rates of this compound, lumiflavin, and lumichrome with singlet oxygen have been measured. nih.govresearchgate.netacs.org

| Compound | Reaction Rate with Singlet Oxygen (M⁻¹ s⁻¹) |

| This compound | 9.66 × 10⁸ |

| Lumiflavin | 8.58 × 10⁸ |

| Lumichrome | 8.21 × 10⁸ |

These data highlight the susceptibility of this compound to photodegradation and the influence of environmental factors like pH on the degradation products.

Enzymes Involved in Flavin Catabolism

The breakdown of flavin coenzymes involves several enzymatic steps. Two key enzymes in this process are FMN phosphatase and FAD pyrophosphatase.

FMN phosphatase (also known as FMN hydrolase, EC 3.1.3.102) is an enzyme that catalyzes the dephosphorylation of flavin mononucleotide (FMN) to yield this compound and inorganic phosphate. ontosight.aiexpasy.orgqmul.ac.uk This reaction is crucial for converting FMN back to its precursor, this compound. FMN phosphatase activity has been observed in various organisms, including bacteria and plants, and is associated with the haloacid dehalogenase superfamily of enzymes. expasy.orgqmul.ac.uk Some isoforms of this enzyme exhibit broad substrate specificity, while others are specific for FMN. expasy.orgqmul.ac.uk Research in plants like Arabidopsis thaliana has identified specific FMN hydrolases, such as AtcpFHy1, which is localized to plastids and shows FMN-specific phosphatase activity. wsu.edu Studies in rat intestinal brush borders have also indicated the presence of FMN phosphatase, suggesting its role in the release of this compound from dietary FMN during absorption. nih.gov

FAD pyrophosphatase (also known as FAD diphosphatase or FAD nucleotidohydrolase, EC 3.6.1.18) is responsible for the hydrolysis of flavin adenine dinucleotide (FAD). This enzyme cleaves FAD into flavin mononucleotide (FMN) and adenosine (B11128) monophosphate (AMP). wikipedia.orggenome.jp This step is essential for the initial breakdown of FAD, producing FMN which can then be further catabolized by FMN phosphatase. FAD pyrophosphatase activity has been found in various tissues and organisms. Studies in rat liver lysosomes and intestinal brush borders have characterized FAD pyrophosphatase activity. nih.govwikipedia.org Research in yeast mitochondria has also provided evidence for the presence of FAD pyrophosphatase, suggesting its involvement in mitochondrial flavin homeostasis. nih.gov Some studies indicate that FAD degradation might occur via enzymes potentially belonging to the Nudix hydrolase family. nih.govoup.com For instance, the Saccharomyces cerevisiae enzyme Fpy1p is a non-Nudix pyrophosphatase capable of hydrolyzing FAD. plos.org

While FMN phosphatase and FAD pyrophosphatase are key players in flavin catabolism, other enzymes can also be involved, particularly in microbial degradation pathways. For example, in Microbacterium maritypicum, a this compound catabolic strain, enzymes like this compound hydrolase have been identified, which catalyze the conversion of this compound to lumichrome and ribose. nih.govnih.govtandfonline.com This suggests alternative or more complete degradation pathways exist in certain microorganisms.

The interplay between enzymes involved in flavin synthesis (this compound kinase and FAD synthetase) and those involved in catabolism (FMN phosphatase and FAD pyrophosphatase) is critical for maintaining the appropriate balance of flavin coenzymes within different cellular compartments and organisms.

Here is a summary of key enzymes involved in flavin catabolism:

| Enzyme Name | EC Number | Reaction Catalyzed | Substrate(s) | Product(s) | Notes |

| FMN Phosphatase | 3.1.3.102 | Hydrolysis of FMN | FMN | This compound, Phosphate | Also known as FMN hydrolase. Found in bacteria and plants. expasy.orgqmul.ac.uk |

| FAD Pyrophosphatase | 3.6.1.18 | Hydrolysis of FAD | FAD | FMN, AMP | Also known as FAD diphosphatase. Found in various organisms. wikipedia.orggenome.jp |

| This compound Hydrolase | (No EC listed in sources) | This compound to Lumichrome and Ribose | This compound | Lumichrome, Ribose | Identified in certain bacteria like Microbacterium maritypicum. nih.govnih.govtandfonline.com |

Biochemical Roles of Riboflavin and Its Coenzymes

Flavin Adenine (B156593) Dinucleotide (FAD) as a Redox Cofactor

FAD is a key redox-active coenzyme involved in a multitude of enzymatic reactions across various metabolic pathways, including electron transport, DNA repair, nucleotide biosynthesis, fatty acid beta-oxidation, and amino acid catabolism wikipedia.org. FAD can exist in four redox states: the quinone (oxidized) form, the semiquinone form (FADH•), the hydroquinone (B1673460) form (FADH₂), and the flavin-N(5)-oxide wikipedia.org. It functions by accepting or donating electrons, facilitating electron transfer in associated proteins known as flavoproteins wikipedia.orgxn--80aabqbqbnift4db.xn--p1aiglpbio.com. The majority of flavoproteins, approximately 84%, utilize FAD as a cofactor wikipedia.orgfoodandnutritionresearch.net.

FAD-Dependent Dehydrogenases (e.g., Succinate (B1194679) Dehydrogenase, Acyl-CoA Dehydrogenase)

FAD is a required cofactor for a variety of dehydrogenases, enzymes that catalyze the removal of hydrogen atoms from a substrate.

Succinate Dehydrogenase: Also known as Complex II in the electron transport chain, succinate dehydrogenase (SDH) is a unique enzyme that participates in both the citric acid cycle and the electron transport chain wikipedia.orgumich.edu. SDH catalyzes the oxidation of succinate to fumarate, coupling this reaction with the reduction of FAD to FADH₂ wikipedia.orgumich.edu. The FAD in succinate dehydrogenase is often covalently bound to a histidine residue of the enzyme umich.edustackexchange.com. This reaction is crucial for generating FADH₂, an energy carrier that donates electrons to the electron transport chain for ATP synthesis wikipedia.orgumich.edu. The crystal structure of SDH reveals it as a heterotetrameric transmembrane protein complex located in the inner mitochondrial membrane, with FAD bound to the SDHA subunit umich.eduproteopedia.org.

| Enzyme Name | Substrate | Product | Coenzyme Role | Location |

| Succinate Dehydrogenase | Succinate | Fumarate | FAD → FADH₂ | Inner mitochondrial membrane umich.eduproteopedia.org |

Acyl-CoA Dehydrogenase: Acyl-CoA dehydrogenases (ACADs) are a family of FAD-dependent enzymes critical for the first step of fatty acid beta-oxidation, the process of breaking down fatty acids into acetyl-CoA wikipedia.orgproteopedia.orggenenames.orgmarkelab.com. ACADs catalyze the introduction of a double bond between the alpha and beta carbons of an acyl-CoA thioester substrate, with FAD acting as the hydrogen acceptor and being reduced to FADH₂ proteopedia.orggenenames.orgmarkelab.comwikipedia.org. There are different types of ACADs, classified by their specificity for short-, medium-, or long-chain fatty acids proteopedia.orggenenames.orgmarkelab.com.

| Enzyme Family | Substrate | Product | Coenzyme Role | Pathway |

| Acyl-CoA Dehydrogenases | Acyl-CoA Thioesters | 2-enoyl-CoA | FAD → FADH₂ | Fatty acid beta-oxidation proteopedia.orggenenames.orgmarkelab.comwikipedia.org |

FAD-Dependent Oxidases (e.g., Monoamine Oxidase, Glucose Oxidase)

FAD also functions as a cofactor for various oxidases, enzymes that catalyze redox reactions using oxygen as the electron acceptor.

Monoamine Oxidase: Monoamine oxidase (MAO) is an FAD-dependent enzyme that catalyzes the oxidative deamination of monoamines, playing a crucial role in the metabolism of neurotransmitters biologyonline.comscispace.com.

Glucose Oxidase: Glucose oxidase (GOx) is an FAD-dependent enzyme that catalyzes the oxidation of beta-D-glucose to D-glucono-1,5-lactone, with the concomitant reduction of FAD to FADH⁻ nih.govrsc.orgwikipedia.orgebi.ac.ukmdpi.com. This reaction is followed by the oxidation of FADH⁻ by molecular oxygen, producing hydrogen peroxide wikipedia.orgebi.ac.ukmdpi.com. GOx is utilized in various applications, including glucose sensing and food preservation wikipedia.org.

| Enzyme Name | Substrate | Product | Coenzyme Role |

| Monoamine Oxidase | Monoamines | Oxidized products + Ammonia + H₂O₂ | FAD |

| Glucose Oxidase | Beta-D-glucose | D-glucono-1,5-lactone + H₂O₂ wikipedia.orgebi.ac.ukmdpi.com | FAD → FADH⁻ |

Mechanisms of Electron Transfer in FAD-Containing Enzymes

Electron transfer in FAD-containing enzymes involves the reversible interconversion between the oxidized (quinone), semiquinone, and hydroquinone forms of FAD wikipedia.orgbiologyonline.com. FAD can accept either one electron in a two-step process or two electrons simultaneously biologyonline.com. The specific mechanism depends on the enzyme and the reaction being catalyzed qmul.ac.uk. In many cases, electron transfer involves the movement of electrons from the substrate to the FAD cofactor within the enzyme's active site biologyonline.comrsc.org. The reduced FADH₂ then transfers electrons to another acceptor, such as an iron-sulfur cluster or oxygen, regenerating the oxidized FAD wikipedia.orgproteopedia.orgebi.ac.uk. This process often involves coupled proton and electron transfers wikipedia.orgrsc.orgebi.ac.uk. Some FAD-dependent enzymes, particularly those involved in complex electron transfer chains like those in cytochrome P450 systems, utilize both FAD and FMN to facilitate the transfer of electrons one at a time wikipedia.org.

Flavin Mononucleotide (FMN) as a Redox Cofactor

Flavin mononucleotide (FMN), also known as riboflavin-5′-phosphate, is another crucial biomolecule derived from This compound (B1680620) that functions as a redox cofactor biologyonline.comwikipedia.orgtaylorandfrancis.comunacademy.com. FMN is produced from this compound by the enzyme this compound kinase biologyonline.comwikipedia.org. Like FAD, FMN can exist in oxidized (FMN), semiquinone (FMNH•), and reduced (FMNH₂) forms, participating in reversible interconversions during catalytic cycles biologyonline.comwikipedia.orgunacademy.com. FMN is a stronger oxidizing agent than NAD⁺ and is capable of participating in both one- and two-electron transfers biologyonline.comwikipedia.org. It is found in various tissues and cells and is a prosthetic group for a variety of oxidoreductases biologyonline.comwikipedia.org.

FMN-Dependent Enzymes

FMN serves as a cofactor for a range of enzymes, particularly oxidoreductases biologyonline.comwikipedia.orgunacademy.com. Examples include NADH dehydrogenase (Complex I in the electron transport chain), which utilizes FMN to accept electrons from NADH biologyonline.comwikipedia.orgwikipedia.org. Other FMN-dependent enzymes include lactate (B86563) oxidase, glycolate (B3277807) oxidase, and (S)-mandelate dehydrogenase ebi.ac.ukplos.orgacs.org. These enzymes are involved in diverse metabolic processes, often catalyzing the oxidation of alpha-hydroxy acids ebi.ac.ukplos.org.

| Enzyme Name | Substrate | Coenzyme Role |

| NADH dehydrogenase | NADH | FMN |

| Lactate oxidase | Lactate | FMN |

| Glycolate oxidase | Glycolate | FMN |

| (S)-mandelate dehydrogenase | (S)-mandelate | FMN |

Role of FMN in Photosynthetic Electron Transport

FMN plays a role in photosynthetic electron transport, particularly in some organisms under specific conditions. In cyanobacteria and certain algae, FMN-containing flavodoxins can substitute for ferredoxins, which are typically iron-sulfur proteins, under low-iron conditions uq.edu.auencyclopedia.pubnih.gov. Flavodoxins function as one-electron carriers in these systems uq.edu.auencyclopedia.pub. FMN-containing proteins are involved in the transfer of electrons from the photosynthetic apparatus to other acceptors portlandpress.com. For instance, in some systems, FMN within flavodiiron proteins is positioned close to a diiron site, facilitating electron transport portlandpress.com. FMN's ability to participate in one-electron transfers makes it suitable for roles in electron transport chains, including those involved in photosynthesis uq.edu.aunih.gov.

Flavin as a Photoreceptor (e.g., Cryptochromes, Phototropins, LOV, BLUF domains)

Flavin cofactors, particularly FAD and FMN, act as chromophores in various photoreceptor proteins across different organisms, including plants, fungi, algae, and bacteria nih.govrsc.orgresearchgate.net. These photoreceptors mediate diverse light-dependent biological responses, such as phototropism, circadian rhythms, and gene expression nih.gov. Three major classes of flavin-binding photoreceptors are well-studied: Cryptochromes (CRYs), Phototropins (containing LOV domains), and BLUF (Blue Light sensor Using FAD) domains nih.govrsc.org.

Cryptochromes function as blue-light photoreceptors involved in circadian rhythm signaling in animals and photomorphogenesis in plants nih.govportlandpress.com. They share structural similarities with DNA photolyases but, unlike photolyases which repair DNA damage, most CRYs are not involved in DNA repair nih.govportlandpress.com. Plant phototropins, containing LOV (Light, Oxygen, Voltage) domains, are key blue-light receptors mediating processes like phototropism, chloroplast movement, and stomatal opening researchgate.netpnas.org. BLUF domains, found in bacteria and eukaryotic algae, represent another family of flavin-binding photoreceptors that respond to blue light rsc.orgacs.org.

Molecular Mechanisms of Flavin-Mediated Photoreception (e.g., hydrogen-bond rearrangements, covalent adduct formation, PCET)

The photoactivation mechanisms in flavin-binding photoreceptors involve distinct molecular events triggered by light absorption by the flavin chromophore. These events ultimately lead to conformational changes in the protein that propagate the light signal nih.govresearchgate.net.

In LOV domains, blue light absorption leads to the formation of a transient covalent adduct between a conserved cysteine residue in the protein and the C(4a) atom of the flavin cofactor (typically FMN) nih.govrsc.orgresearchgate.netpnas.orgnih.gov. This cysteinyl-flavin adduct formation is a key step in the signaling mechanism nih.govresearchgate.netpnas.org. The photocycle involves the flavin in its oxidized state in the dark, which upon light exposure forms the covalent adduct, resulting in a blue shift of the absorbance spectrum nih.govpnas.org. This adduct formation triggers downstream conformational changes, such as the release of an alpha-helix, which is required for activating the protein's function, such as the kinase activity in phototropins researchgate.net. The covalent adduct eventually decays thermally, returning the photoreceptor to its dark-adapted state researchgate.net.

BLUF domains utilize a different mechanism that primarily involves a rearrangement of the hydrogen bond network around the flavin cofactor (typically FAD) upon light absorption rsc.orgacs.orgfrontiersin.orgnih.gov. This rearrangement occurs without the formation of a covalent adduct or significant changes in the flavin's redox state acs.orgfrontiersin.orgnih.gov. The light-induced hydrogen bond switch is facilitated by ultrafast proton-coupled electron transfer (PCET) between a conserved tyrosine residue and the flavin acs.orgnih.govresearchgate.net. While the exact details of the hydrogen bond network rearrangement are still debated, it is thought to involve changes in the interactions between the flavin and residues like glutamine and tyrosine acs.orgfrontiersin.orgnih.gov. This subtle rearrangement leads to a red shift in the BLUF domain's visible absorbance spectrum nih.gov.

In Cryptochromes, blue light absorption by FAD leads to photochemical reduction of the flavin cofactor portlandpress.com. This is followed by processes that can involve radical states and ultimately lead to protein dimerization and the formation of an active signaling state portlandpress.comfrontiersin.org. The specific photocycle and intermediates in cryptochromes are still areas of active research and debate nih.gov.

Table 1: Molecular Mechanisms in Flavin-Binding Photoreceptors

| Photoreceptor Class | Flavin Cofactor (Common) | Primary Light-Induced Event | Key Molecular Mechanism(s) | Resulting Spectroscopic Change |

| LOV domains | FMN | Covalent adduct formation with cysteine | Formation of flavin-C4(a)-cysteinyl bond | Blue shift in absorbance |

| BLUF domains | FAD | Hydrogen bond rearrangement around flavin | PCET between tyrosine and flavin, H-bond network reorganization | Red shift in absorbance |

| Cryptochromes | FAD | Photochemical reduction of flavin | Formation of radical states, protein dimerization | (Complex, debated) |

Structural Biology of Flavin-Binding Photoreceptors

Structural studies, including X-ray crystallography and NMR spectroscopy, have provided significant insights into how flavin cofactors are bound within these photoreceptor proteins and how light-induced changes are mediated at the structural level rsc.orgresearchgate.net.

LOV domains typically adopt a PER-ARNT-SIM (PAS) domain fold, with the flavin mononucleotide (FMN) molecule noncovalently bound within a binding pocket pnas.orgnih.govrcsb.org. The crystal structure of the LOV2 domain from the fern photoreceptor phy3, for example, revealed the FMN-binding fold and showed the proximity of a conserved cysteine residue to the C(4a) atom of the flavin, consistent with the covalent adduct formation mechanism pnas.orgnih.govrcsb.org. Residues interacting with FMN in LOV domains are conserved across different species and proteins, suggesting a common structural basis for flavin binding and light-induced signaling in this family pnas.orgnih.gov.

BLUF domains have a distinct fold compared to LOV domains, showing no structural relationship to other sensor proteins rsc.org. Structural studies of BLUF domains, such as that from Klebsiella pneumoniae BlrP1, have shown a characteristic fold consisting of beta-strands and alpha-helices rcsb.orgproteopedia.org. The flavin adenine dinucleotide (FAD) chromophore is embedded within this structure, interacting with specific amino acid residues through hydrogen bonds proteopedia.org. Light absorption induces subtle structural changes, particularly rearrangements in the hydrogen bonding network surrounding the flavin, which are then transmitted to other parts of the protein to initiate signaling frontiersin.orgnih.govrcsb.org.

Cryptochromes also bind flavin cofactors (FAD) and have structural similarities to photolyases nih.govportlandpress.com. Structural studies have focused on understanding how the flavin is accommodated within the protein and how light-induced redox changes and subsequent conformational shifts lead to their signaling function portlandpress.com.

Riboflavin Transport and Distribution Mechanisms

Cellular Uptake and Efflux Mechanisms

Cellular uptake of riboflavin (B1680620) involves both active and passive mechanisms, depending on the vitamin's concentration. At physiological concentrations, a saturable, active transport component is dominant, while passive diffusion occurs at higher, over-supplemented levels. rsc.orgresearchgate.net This uptake is often temperature-dependent and can be influenced by pathways such as the Ca2+/calmodulin pathway, and potentially the PKA and PKG pathways. researchgate.netphysiology.org Recent studies have also suggested a role for receptor-mediated endocytosis in this compound internalization, with evidence showing co-localization of this compound with endocytosis markers like transferrin. frontiersin.orgnih.govnih.gov

This compound efflux, the process by which it is transported out of cells, is controlled, at least in part, by the ATP-binding cassette G2 transporter (ABCG2). nih.gov ABCG2, also known as the breast cancer resistance protein, is a multidrug resistance protein involved in extruding various substrates, including this compound, into extracellular fluids such as breast milk, semen, cerebrospinal fluid, and bile. nih.gov The expression of ABCG2 is significantly increased during lactation, highlighting its role in secreting this compound into breast milk. nih.gov

Characterization of this compound Transporters (e.g., SLC52 family: RFVT1, RFVT2, RFVT3)

The primary carriers responsible for the active transport of this compound in mammals belong to the Solute Carrier family 52 (SLC52). This family includes three identified this compound transporters: RFVT1 (SLC52A1), RFVT2 (SLC52A2), and RFVT3 (SLC52A3). researchgate.netnih.govnih.gov These transporters play vital roles in this compound homeostasis within cells and tissues. nih.govjst.go.jp

The three human RFVTs are transmembrane proteins with predicted structures containing 10-11 transmembrane domains. mdpi.comnih.gov While RFVT1 and RFVT2 share a high degree of amino acid identity (86-87%), RFVT3 is more divergent, showing approximately 41-44% identity with RFVT1 and RFVT2. mdpi.comresearchgate.netnih.gov

Tissue distribution of these transporters is specific, though all three are expressed in the intestine at varying levels. researchgate.netnih.gov In polarized intestinal epithelial cells, RFVT3 is predominantly located at the apical brush border membrane, crucial for absorbing dietary this compound. researchgate.netnih.govphysiology.org RFVT1 is mainly found at the basolateral membrane, while RFVT2 shows both intracellular localization and some presence at the basolateral membrane. mdpi.comnih.gov This differential localization suggests specialized roles in the vectorial transport of this compound across intestinal epithelia. RFVT2 is also ubiquitously expressed and mediates this compound transport across various cell membranes. mdpi.com

Studies have characterized the transport activity of RFVTs, showing they mediate sodium-independent transport of this compound. mdpi.comphysiology.orguniprot.org Their activity can be inhibited by structural analogs like lumiflavin (B1675435) and lumichrome (B1664701), and weakly by FMN and FAD. researchgate.netuniprot.org Mutations in the genes encoding RFVT2 and RFVT3 have been linked to Brown-Vialetto-Van Laere syndrome (BVVLS), a severe neurodegenerative disorder, highlighting the critical importance of these transporters for human health. mdpi.comresearchgate.netnih.gov

Regulation of Transporter Expression and Activity (e.g., transcriptional, post-transcriptional, epigenetic)

The expression and activity of this compound transporters, particularly in the intestine, are subject to complex regulatory mechanisms, including transcriptional, post-transcriptional, and epigenetic control. plos.orgnih.govias.ac.in

Adaptive regulation of intestinal this compound uptake occurs in response to prevailing vitamin levels. plos.orgnih.gov this compound deficiency can lead to an increase in the expression of RFVT2 and RFVT3 at both the mRNA and protein levels. plos.orgnih.gov This induction in RFVT expression appears to be mediated, at least in part, by transcriptional mechanisms, as evidenced by increased levels of heterogeneous nuclear RNA (hnRNA) and promoter activity of the SLC52A3 gene (encoding RFVT3) in this compound-deficient conditions. plos.orgnih.gov The nuclear factor Sp1 has been identified as important for SLC52A3 promoter activity, and its expression increases in this compound deficiency. plos.orgnih.govescholarship.org Mutations in the Sp1 binding site within the SLC52A3 promoter significantly reduce the induction of promoter activity observed during this compound deficiency. plos.orgnih.gov

Beyond transcriptional control, post-transcriptional mechanisms also contribute to the adaptive regulation. Studies have shown an increased level of RFVT3 protein expression at the cell surface of intestinal cells under this compound-deficient conditions. plos.orgnih.gov This suggests that in addition to regulating the synthesis of the transporter protein, there might be mechanisms affecting its trafficking or stability at the plasma membrane.

Epigenetic modifications to the SLC52A3 promoter have also been observed in response to this compound deficiency, suggesting a role for epigenetic regulation in controlling transporter expression. plos.orgnih.gov

In Caenorhabditis elegans, the expression of the this compound transporter RFT-2 is also adaptively regulated by extracellular this compound levels, with upregulation in deficient conditions and downregulation in supplemented conditions, indicating potential transcriptional regulatory events. ias.ac.in

Inter-organismal this compound Exchange and Symbiosis (e.g., gut microbiome interactions, plant-microbe interactions)

This compound plays a significant role in the interactions between different organisms, particularly in the context of the gut microbiome and plant-microbe relationships.

The human gut microbiome is a notable source of this compound. rsc.org Many species of gut bacteria are capable of de novo synthesis of this compound through the this compound biosynthetic pathway. tandfonline.comasm.orgfrontiersin.org This microbial production contributes to the host's vitamin status, especially in the large intestine, where dietary absorption is less prominent but host endothelial cells still possess this compound transporters like RFVT1 (SLC52A1). asm.org

Studies have shown that gut microbiota bacteria actively exchange B vitamins, including this compound, with each other, suggesting a cooperative dynamic within the microbial community. tandfonline.com Furthermore, this compound supplementation has been shown to enhance the functional activity of the gut microbiota without significantly altering its composition. microbiomepost.comnih.govnih.gov This includes increasing the production of beneficial metabolites like butyrate (B1204436) and improving the complexity and stability of bacterial networks. microbiomepost.comnih.govnih.gov The shift in central species within these networks towards known butyrate producers like Roseburia and Anaerostipes after this compound intake suggests enhanced cross-feeding and cooperative behavior among microbes. microbiomepost.com

In plant-microbe interactions, this compound and its breakdown product, lumichrome, act as signaling molecules. frontiersin.orgfrontiersin.orgnih.govapsnet.orgresearchgate.net Many rhizobia, nitrogen-fixing bacteria that form symbiotic relationships with plant roots, secrete this compound. tandfonline.com Lumichrome, derived from this compound, can influence plant development, including accelerating leaf production and increasing biomass, potentially by affecting root respiration and carbon assimilation. tandfonline.comfrontiersin.orgfrontiersin.orgnih.gov

This compound also plays a role in plant defense against pathogens. frontiersin.orgresearchgate.net Exogenous application of this compound can induce systemic acquired resistance in plants against various fungal, bacterial, and viral pathogens. frontiersin.orgresearchgate.net This defense mechanism is associated with the expression of pathogenesis-related genes and the induction of cellular defense mechanisms. frontiersin.orgresearchgate.net this compound's ability to activate bacterial quorum-sensing receptors like LasR in Pseudomonas aeruginosa further highlights its role as an inter-kingdom signal mimic that can influence microbial behavior. apsnet.orgresearchgate.netresearchgate.net

Intracellular Trafficking of this compound and its Coenzymes

Following cellular uptake, this compound undergoes intracellular processing, including its conversion to the active coenzymes FMN and FAD. oaepublish.commdpi.com Free this compound is phosphorylated to FMN by this compound kinase (RFK), and FMN is subsequently adenylated to FAD by FAD synthase (FADS). oaepublish.commdpi.com These conversions are ATP-dependent and primarily occur within the cytosol. oaepublish.com

Intracellular trafficking of this compound and its coenzymes involves movement to various cellular compartments where flavoproteins function. Studies using labeled this compound have shown its rapid internalization into acidic vesicular compartments, consistent with a receptor-mediated endocytosis pathway. nih.gov this compound has also been observed to be partially trafficked to the mitochondria, where many flavoprotein-dependent metabolic processes take place, including those in the electron transport chain. frontiersin.orgoaepublish.com

The movement of this compound and its coenzymes within the cell can involve distinct vesicular structures, and the motility of these vesicles may be dependent on the microtubule network. physiology.org While FMN and FAD are the biologically active forms, they are generally not transported across the plasma membrane by RFVTs; the transporters primarily mediate the translocation of free this compound. jst.go.jp The mechanisms governing the movement of FMN and FAD between intracellular compartments, such as the potential efflux of FAD from the mitochondrial matrix to the cytosol by transporters like SLC25A32, are still areas of ongoing research. mdpi.com Unbound flavins that are not converted to coenzymes or utilized are subject to hydrolysis back to free this compound and subsequent excretion. mdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 493570 |

Data Tables

Based on the search results, here is a summary of the characteristics and localization of the human SLC52 this compound transporters:

| Transporter | Gene | Amino Acid Length | Identity with RFVT1 | Identity with RFVT2 | Predicted Transmembrane Domains | Predominant Intestinal Localization |

| RFVT1 | SLC52A1 | 448 | 100% | 86-87% | 10-11 | Basolateral membrane |

| RFVT2 | SLC52A2 | 445 | 86-87% | 100% | 11 | Intracellular, some basolateral |

| RFVT3 | SLC52A3 | 469 | 41-42.9% | 44-44.1% | 10-11 | Apical brush border membrane |

Note: Amino acid identity percentages are approximate values reported across different studies. mdpi.comresearchgate.netnih.gov

Another data point relates to the kinetic parameters of this compound uptake in human breast cancer cells:

| Uptake Mechanism | Jmax (pmol/5 min) | Km (nM) |

| Receptor-mediated uptake | 2.58 | 106 |

Note: These values were observed at extracellular this compound concentrations under 5 μM in MCF-7 cells. acs.org

Analytical and Spectroscopic Methodologies in Riboflavin Research

Chromatographic Techniques for Riboflavin (B1680620) and Flavin Analysis

Chromatographic methods are central to the analysis of this compound and related flavin compounds, enabling their separation from complex mixtures for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely employed and robust method for the analysis of this compound and its derivatives. unimi.itresearchgate.net This technique offers high sensitivity and selectivity, making it suitable for determining flavin concentrations in diverse samples such as milk products, fortified foods, and biological tissues. unimi.itresearchgate.netuq.edu.au The intrinsic fluorescence of this compound and other flavins allows for their detection at low levels. researchgate.net

The separation is typically achieved using reversed-phase columns, such as C18 or cyano-functionalized columns. researchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. unimi.itresearchgate.netuq.edu.au The pH of the mobile phase is a critical parameter, as it can influence the fluorescence intensity of the flavins. unimi.it For instance, the maximum fluorescence for this compound is observed in the pH range of 4 to 8. unimi.it

Fluorescence detection is highly specific, with excitation and emission wavelengths set to match the spectral properties of the target flavins. For this compound, typical excitation wavelengths are around 440-450 nm, with emission monitored at approximately 520-530 nm. researchgate.netuq.edu.aueaglebio.com This method has been validated for its accuracy, precision, and linearity over a defined concentration range. nih.gov For example, one validated HPLC method for this compound demonstrated a detection limit as low as 0.0006 µM. nih.gov

A key application of this technique is the simultaneous determination of this compound, its coenzyme forms—flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD)—and its photodegradation products, lumichrome (B1664701) and lumiflavin (B1675435). unimi.it Sample preparation is a critical step and may involve protein precipitation, centrifugation, and ultrafiltration to remove interfering substances. unimi.iteaglebio.com

Interactive Data Table: HPLC Parameters for Flavin Analysis

| Analyte | Column Type | Mobile Phase | Excitation (nm) | Emission (nm) | Detection Limit | Reference |

|---|---|---|---|---|---|---|

| This compound | Zorbax SB-CN | Methanol-water | ~450 | ~530 | 0.0006 µM | nih.gov |

| Lumichrome | Zorbax SB-CN | Methanol-water | ~450 | ~530 | 0.012 µM | nih.gov |

| This compound | Reversed-phase | Methanol-water with acetate buffer | 447 | 517 | < 0.1 mg/kg | uq.edu.au |

| FAD, FMN, RF, LF, LC | Not Specified | 50 mM ammonium (B1175870) acetate buffer (pH 6) | Not Specified | Not Specified | Not Specified | unimi.it |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced iteration, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), have become indispensable tools for comprehensive flavin profiling in metabolomics research. creative-proteomics.comnih.gov These techniques combine the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the detection and identification of a wide array of this compound-related metabolites, even at trace levels. creative-proteomics.com

LC-MS is particularly valuable for mapping the intricate biochemical pathways involving this compound. creative-proteomics.com The high resolution of modern mass spectrometers, such as time-of-flight (TOF) and Orbitrap analyzers, enables the precise mass measurement of metabolites, facilitating their accurate identification. creative-proteomics.com Tandem mass spectrometry (MS/MS) further aids in structural elucidation by generating characteristic fragmentation patterns of the parent ions. nih.gov

In a typical LC-MS workflow for flavin profiling, metabolites are first separated on a chromatographic column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile molecules like flavins. nih.gov The analysis can be performed in either positive or negative ionization mode, depending on the specific flavin derivatives being targeted. nih.govnih.gov

The application of UPLC-MS has significantly enhanced the speed and efficiency of flavin analysis, enabling high-throughput screening of numerous samples. creative-proteomics.com This is particularly beneficial in fields such as nutrition science, food quality control, and environmental studies, where large sample sets are often analyzed. creative-proteomics.com The increased peak capacity and resolution of UPLC systems allow for better separation of complex mixtures of metabolites. creative-proteomics.com

Capillary Electrophoresis (CE) coupled with Laser-Induced Fluorescence (LIF) detection offers a high-efficiency separation technique for the analysis of this compound and its vitamers, FMN and FAD. sci-hub.box This method is characterized by its rapid analysis times, minimal sample consumption, and high sensitivity, making it a powerful alternative to HPLC for certain applications. sci-hub.boxresearchgate.net The separation in CE is based on the differential migration of charged analytes in an electric field within a narrow capillary filled with an electrolyte solution. sci-hub.box

The optimization of separation conditions is crucial for achieving baseline resolution of the flavin compounds. Key parameters that are adjusted include the pH and concentration of the electrophoretic buffer. sci-hub.box For instance, a phosphate buffer at a pH of 8.5 has been shown to provide an efficient and stable electrophoretic system for the separation of this compound, FMN, and FAD. sci-hub.box

LIF detection provides exceptional sensitivity, which is necessary for the analysis of flavins that are often present in low concentrations in biological samples. sci-hub.boxnih.gov A laser is used as the excitation source, and the resulting fluorescence is collected and measured. nih.gov This detection method allows for the determination of flavins at nanomolar levels. sci-hub.box For example, a CE-LIF method for this compound in beverages and urine reported a detection limit of 3.0 nM. nih.gov

CE-LIF has been successfully applied to the analysis of this compound in a variety of matrices, including biological tissues, urine, and beverages like wine and green tea. sci-hub.boxresearchgate.netnih.gov Sample preparation is often simpler compared to HPLC, sometimes requiring only dilution and filtration. researchgate.net The method has been validated for its linearity, precision, and accuracy, demonstrating its reliability for quantitative analysis. sci-hub.boxresearchgate.net

Interactive Data Table: Performance of CE-LIF for this compound Analysis

| Sample Matrix | Buffer System | Detection Limit | Linearity Range | Reference |

|---|---|---|---|---|

| Biological Tissues | 50 mM phosphate (pH 8.5) | < 0.23 nmol/L | 0.1–100 µmol/L | sci-hub.box |

| Wine | Not Specified | 0.5 µg/L | Not Specified | researchgate.netacs.org |

| Beverage, Green Tea, Urine | Not Specified | 3.0 nM | 0.05–20 µM | nih.gov |

Spectroscopic Characterization of Flavins

Spectroscopic techniques are fundamental for elucidating the structure, electronic properties, and molecular interactions of this compound and flavoproteins.

UV-Visible (UV-Vis) spectroscopy is a foundational technique for the study of this compound and flavoproteins. springernature.comnih.gov The isoalloxazine ring system of flavins is responsible for their characteristic absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net Free this compound in an acidic aqueous solution typically exhibits absorption maxima at approximately 223, 267, 374, and 444 nm. researchgate.net These absorption bands correspond to electronic transitions within the conjugated ring system.

The UV-Vis spectrum of a flavoprotein is highly informative about the oxidation state of the flavin cofactor and its local environment within the protein. researchgate.net The oxidized form of the flavin has a characteristic spectrum with two major peaks in the visible region, around 370-380 nm and 450-460 nm. researchgate.net Upon reduction, these peaks disappear, and the flavin becomes colorless. The environment surrounding the flavin cofactor within the protein can cause shifts in the absorption maxima and changes in the shape of the spectral bands compared to free flavin in solution. These spectral perturbations provide insights into the nature of the flavin-protein interactions.

The stability of this compound under various stress conditions, such as exposure to UV light, temperature changes, and different pH levels, can be monitored using UV-Vis spectroscopy. ijsr.net Degradation of the this compound molecule leads to changes in its absorption spectrum, allowing for the study of its stability in food products and pharmaceutical preparations. ijsr.net

Interactive Data Table: UV-Vis Absorption Maxima of this compound

| Condition | Wavelength 1 (nm) | Wavelength 2 (nm) | Wavelength 3 (nm) | Wavelength 4 (nm) | Reference |

|---|---|---|---|---|---|

| Acidic Mobile Phase (pH ≤ 3) | 224 | 268 | 370 | 446 | sielc.com |

| HCl (0.1 mol/L) | 223 | 267 | 374 | 444 | researchgate.net |

| Aqueous Solution | 220 | 263 | 369 | 442 | ijsr.net |

Fluorescence spectroscopy is a highly sensitive technique used to probe the environment and dynamics of flavins and flavoproteins. springernature.com The flavin isoalloxazine ring is naturally fluorescent, emitting yellow-green light upon excitation with blue light. researchgate.net The fluorescence properties, including the emission spectrum and quantum yield, are exquisitely sensitive to the local environment of the flavin.

When a flavin binds to an apoprotein, its fluorescence is often quenched due to interactions with nearby amino acid residues, such as tryptophan and tyrosine. nih.gov The extent of this quenching can provide information about the binding affinity and the proximity of the flavin to these quenching residues. nih.govresearchgate.net Changes in the fluorescence emission spectrum, such as shifts in the wavelength of maximum emission, can also report on the polarity of the flavin binding site. springernature.comnih.gov

Fluorescence anisotropy is a powerful extension of fluorescence spectroscopy that provides information about the size, shape, and rotational mobility of fluorescent molecules and their complexes. horiba.com When a fluorescent molecule is excited with polarized light, the emitted light is also partially polarized. The degree of polarization, or anisotropy, is related to how much the molecule rotates during the lifetime of the excited state. horiba.com

In the context of flavin research, fluorescence anisotropy can be used to study the binding of flavins to proteins or other macromolecules. nih.gov When a small, rapidly tumbling fluorescent flavin binds to a much larger protein, its rotational motion is significantly slowed, leading to an increase in the measured anisotropy. horiba.com By titrating a solution of a fluorescently labeled molecule with its binding partner and monitoring the change in anisotropy, one can determine the binding affinity and stoichiometry of the interaction. nih.govresearchgate.net This technique is particularly useful for studying protein-ligand interactions in real-time and under equilibrium conditions. horiba.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Flavins and Flavoproteins

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing atomic-level insights into flavins and their interactions within flavoproteins. By exploiting the magnetic properties of atomic nuclei, NMR can elucidate the electronic structure, conformation, and dynamics of this compound and its derivatives.

Researchers utilize various NMR-active nuclei, including ¹H, ¹³C, ¹⁵N, and ³¹P, to probe the flavin isoalloxazine ring and the surrounding protein environment. Chemical shifts of these nuclei are highly sensitive to the local electronic environment, revealing details about hydrogen bonding, solvent exposure, and the oxidation state of the flavin. For instance, ¹³C and ¹⁵N NMR studies, often employing isotopically enriched flavin coenzymes, have been instrumental in describing the electronic structure of both oxidized and reduced flavins. researchgate.netnih.gov These studies have shown that the structure of oxidized flavin can deviate from planarity depending on substitutions in the isoalloxazine ring, while reduced flavin can adopt multiple conformations ranging from nearly planar to significantly bent. researchgate.netnih.gov

In the context of flavoproteins, NMR provides crucial information on the specific interactions between the flavin cofactor and the apoprotein. By comparing the NMR spectra of free flavin with that of the protein-bound cofactor, scientists can identify the amino acid residues involved in binding and catalysis. For example, NMR studies on flavodoxins have provided detailed three-dimensional structures and insights into the kinetics of protein folding and unfolding. researchgate.net Although challenges such as signal overlap and line broadening can arise with larger proteins, advancements in multi-dimensional NMR techniques (e.g., 2D and 3D NMR) have made it possible to study the solution structures of proteins up to a molecular weight of about 20,000 Daltons. acs.org Solid-state NMR (SSNMR) has also emerged as a valuable tool, offering atom-specific information about the chemical functionality, structure, and dynamics of flavins within large protein complexes or in a solid state. researchgate.net

Table 1: Selected NMR-Active Nuclei and Their Applications in Flavin Research

| Nucleus | Application in Flavin/Flavoprotein Research | Key Findings |

| ¹H | Determination of the solution structure of flavoproteins; Probing protonation states. | Revealed methyl and aromatic proton signals of this compound. nih.gov |

| ¹³C | Elucidation of the electronic structure of the isoalloxazine ring; Studies of flavin-protein interactions. | Chemical shifts indicate the polarization of the isoalloxazine moiety. nih.gov |

| ¹⁵N | Probing hydrogen bonding interactions at the nitrogen atoms of the flavin ring; Characterizing the electronic structure. | N(1) and N(5) atoms form stronger hydrogen bonds in some protein environments compared to free FMN in water. nih.gov |

| ³¹P | Studying the phosphate group of FMN and FAD; Investigating interactions with the protein backbone. | Provides data on the conformation and environment of the phosphate moiety in flavoproteins. researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Flavin Radicals and Photoreceptors

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is an indispensable technique for studying molecules with unpaired electrons. Since flavins can exist in a paramagnetic semiquinone radical state, EPR is uniquely suited to investigate the electronic structure and environment of these intermediates, which are crucial in many flavoprotein-catalyzed reactions. illinois.eduviennabiocenter.org

EPR spectroscopy provides detailed information about the distribution of the unpaired electron within the flavin radical. This is achieved by analyzing the hyperfine interactions between the electron spin and the nuclear spins of magnetic nuclei, such as ¹H, ¹³C, ¹⁴N, and ¹⁵N, in the isoalloxazine ring. capes.gov.br Advanced pulsed EPR techniques, including Electron Nuclear Double Resonance (ENDOR), have been employed to precisely measure these hyperfine couplings, offering a detailed map of the spin density distribution and thus insights into the electronic state of the flavin radical. viennabiocenter.orgcapes.gov.br

This technique is particularly powerful in the study of flavin-based photoreceptors like cryptochromes and phototropins, where light absorption leads to the formation of flavin radical states. nih.gov Time-resolved EPR (trEPR) can track the formation and decay of these short-lived radical intermediates on a nanosecond timescale, providing direct insights into the photochemical reaction mechanism. viennabiocenter.org By studying these light-induced radical pairs, researchers can understand the initial steps of signal transduction in these photoreceptors. Furthermore, EPR can be used to investigate electron transfer pathways within flavoproteins. illinois.edu One of the key advantages of EPR is that it is not limited by the size of the protein, as the detection is focused on the paramagnetic center and its immediate surroundings. nih.gov

Table 2: EPR Techniques and Their Applications in Studying Flavin Radicals

| EPR Technique | Information Obtained | Application in Flavin Research |

| Continuous Wave (CW) EPR | Provides basic information about the presence and general electronic environment of the flavin radical. | Initial characterization of flavin semiquinone radicals in various flavoproteins. |

| Pulsed EPR (e.g., ESEEM, HYSCORE) | Measures weak hyperfine interactions with distant nuclei. | Mapping the environment of the flavin binding pocket, including interactions with solvent molecules and amino acid residues. |

| Electron Nuclear Double Resonance (ENDOR) | Precisely measures hyperfine couplings to nearby magnetic nuclei. | Detailed characterization of the electronic structure of the flavin radical and its interaction with the protein. viennabiocenter.org |

| Time-Resolved EPR (trEPR) | Tracks the kinetics of transient radical species. | Studying the light-induced formation and decay of flavin radicals in photoreceptors with nanosecond resolution. viennabiocenter.org |

Surface-Enhanced Raman Spectroscopy (SERS) for Flavin Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that allows for the detection and structural characterization of molecules at very low concentrations. The technique relies on the enhancement of the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically silver or gold. scian.cl The isoalloxazine chromophore of flavins makes them readily detectable by SERS. wikipedia.org